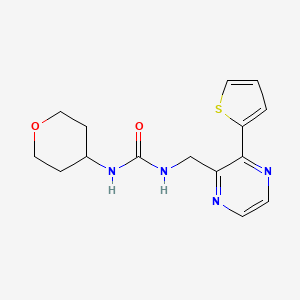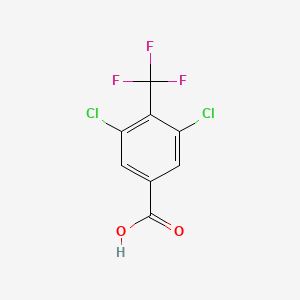methanone CAS No. 1114651-37-4](/img/structure/B2424407.png)
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as pyrazoline derivatives, are known to have a wide range of biological and pharmacological activities . They are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a heterocyclic ring structure, which is a key feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific substituents present on the molecule. These reactions often involve the formation or breaking of the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Computational Studies
- The compound has been involved in research focusing on the synthesis of benzothiazines. In a study by Preet and Cannoo (2015), 1,4-benzothiazines were synthesized from 1,3-benzothiazolium cations and α-haloketones under ultrasonication, employing 5% sodium hydroxide. Computational studies, including density functional theory (DFT), were used to optimize geometry and correlate experimental and calculated values of bond parameters and NMR chemical shifts (Preet & Cannoo, 2015).
Antioxidant Properties
- Research has been conducted on derivatives of similar compounds for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives with bromine and analyzed their radical scavenging and antioxidant activities, comparing them to standard antioxidants like BHA and BHT (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimycobacterial Activity
- Fluorinated benzothiazolo imidazole compounds, similar to the compound , were studied for their antimycobacterial activity by Sathe et al. (2011). These compounds showed promising anti-microbial properties, which highlights the potential of related compounds in antimicrobial research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Molecular Docking and DFT Studies
- Shahana and Yardily (2020) conducted studies on related compounds, focusing on structural optimization and theoretical vibrational spectra using density functional theory. These studies included molecular docking to understand the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Cytotoxicity Testing
- Compounds related to 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-chlorophenyl)methanone have been synthesized and tested for cytotoxicity. Studies like those conducted by Công et al. (2020) on 2-aroylbenzofuran-3-ols offer insights into the potential cytotoxic effects of similar compounds (Công et al., 2020).
Crystal Structure and Conformational Analysis
- Research also includes the crystal structure and conformational analysis of similar compounds. For instance, studies by Huang et al. (2021) involved the analysis of molecular structures using X-ray diffraction and DFT, contributing to the understanding of physicochemical properties (Huang et al., 2021).
Clathrate Formation
- The role of edge-to-face interaction in clathrate formation involving benzothiazinone derivatives was explored by Eto et al. (2011). Such interactions are critical in the formation of inclusion complexes, offering insights into molecular interactions and host-guest chemistry (Eto et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
- Lakshminarayana et al. (2018) conducted molecular docking and Hirshfeld surface analysis on related compounds, offering insights into anti-cancer properties and intermolecular interactions (Lakshminarayana et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClFNO3S/c22-14-2-1-3-17(10-14)25-12-20(21(26)13-4-6-15(23)7-5-13)29(27,28)19-9-8-16(24)11-18(19)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZOSIRTKYZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)
![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)

![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)
